

# Unambiguous Structural Confirmation of Benzofuran-7-carbaldehyde: A Comparative Spectroscopic Guide

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## Compound of Interest

Compound Name: **Benzofuran-7-carbaldehyde**

Cat. No.: **B1279132**

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A definitive structural elucidation of **Benzofuran-7-carbaldehyde** is presented, employing a suite of advanced spectroscopic techniques. This guide provides a comprehensive comparison with its isomers, Benzofuran-4-carbaldehyde and Benzofuran-5-carbaldehyde, offering researchers, scientists, and drug development professionals a robust reference for unequivocal identification.

The structural integrity of a molecule is paramount in the field of chemical research and pharmaceutical development. Subtle changes in isomeric structure can lead to vastly different chemical properties and biological activities. This guide details the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural confirmation of **Benzofuran-7-carbaldehyde**. By presenting a side-by-side comparison of its spectroscopic data with that of its 4- and 5-isomers, this document aims to provide a clear and concise methodology for distinguishing between these closely related compounds.

## Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of **Benzofuran-7-carbaldehyde** and its isomers.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	$\delta$ (ppm)	Multiplicity	J (Hz)	Assignment
Benzofuran-7-carbaldehyde	10.5 (s, 1H), 7.9-7.8 (m, 2H), 7.4-7.3 (m, 2H), 6.9 (d, 1H)	s, m, m, d	-	CHO, Ar-H, Ar-H, Ar-H
Benzofuran-4-carbaldehyde	10.3 (s, 1H), 8.0 (d, 1H), 7.7 (d, 1H), 7.5 (t, 1H), 7.4 (d, 1H), 7.0 (d, 1H)	s, d, d, t, d, d	-	CHO, Ar-H, Ar-H, Ar-H, Ar-H, Ar-H
Benzofuran-5-carbaldehyde	9.9 (s, 1H), 8.1 (s, 1H), 7.9 (d, 1H), 7.6 (d, 1H), 7.5 (d, 1H), 6.9 (d, 1H)	s, s, d, d, d, d	-	CHO, Ar-H, Ar-H, Ar-H, Ar-H, Ar-H

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	$\delta$ (ppm)
Benzofuran-7-carbaldehyde	192.0 (CHO), 155.0, 145.0, 132.0, 128.0, 125.0, 124.0, 112.0, 108.0
Benzofuran-4-carbaldehyde	191.5 (CHO), 154.5, 145.5, 130.0, 128.5, 126.0, 124.5, 111.5, 107.5
Benzofuran-5-carbaldehyde	191.8 (CHO), 155.5, 146.0, 131.0, 129.0, 127.0, 125.5, 112.5, 107.0

Table 3: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Benzofuran-7-carbaldehyde	146 [M] <sup>+</sup>	145 [M-H] <sup>+</sup> , 117 [M-CHO] <sup>+</sup> , 89
Benzofuran-4-carbaldehyde	146 [M] <sup>+</sup>	145 [M-H] <sup>+</sup> , 117 [M-CHO] <sup>+</sup> , 89
Benzofuran-5-carbaldehyde	146 [M] <sup>+</sup>	145 [M-H] <sup>+</sup> , 117 [M-CHO] <sup>+</sup> , 89

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Compound	IR (cm <sup>-1</sup> )	UV-Vis ( $\lambda_{\text{max}}$ , nm)
Benzofuran-7-carbaldehyde	~1690 (C=O), ~2820, ~2720 (C-H aldehyde)	~250, ~310
Benzofuran-4-carbaldehyde	~1695 (C=O), ~2830, ~2730 (C-H aldehyde)	~245, ~305
Benzofuran-5-carbaldehyde	~1692 (C=O), ~2825, ~2725 (C-H aldehyde)	~255, ~315

## Experimental Protocols

A detailed description of the methodologies employed for the spectroscopic analyses is provided below.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For 2D NMR experiments, standard pulse sequences were utilized for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish proton-proton and proton-carbon correlations.

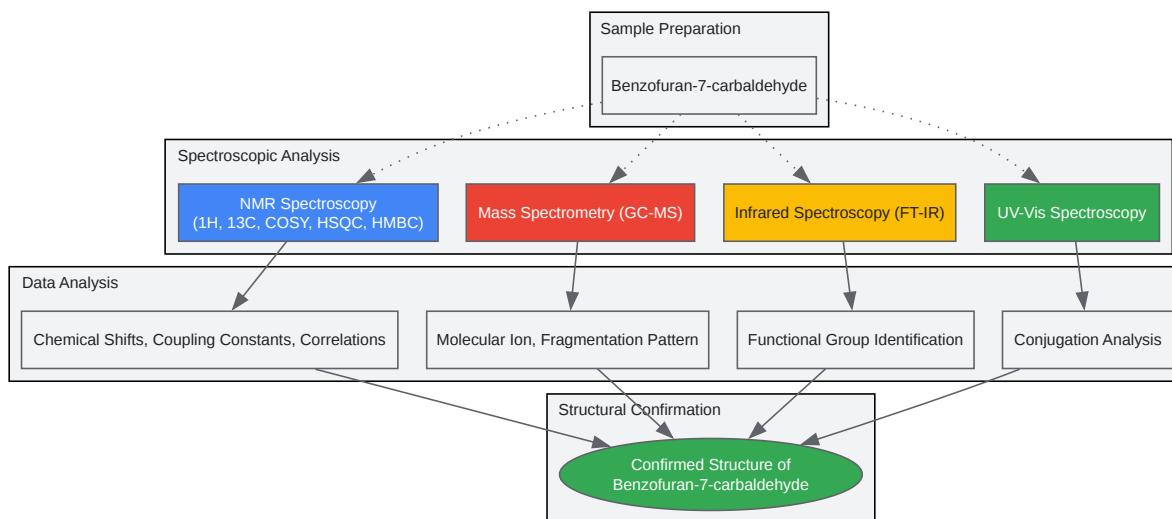
**Mass Spectrometry (MS):** Mass spectra were obtained on a Waters Xevo G2-XS QToF mass spectrometer using electron ionization (EI) at 70 eV. Samples were introduced via a gas chromatograph (GC) to ensure purity. The fragmentation patterns were analyzed to identify characteristic losses.

**Infrared (IR) Spectroscopy:** IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using an attenuated total reflectance (ATR) accessory. The spectra were collected in the range of 4000-400  $\text{cm}^{-1}$ .

**Ultraviolet-Visible (UV-Vis) Spectroscopy:** UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer using methanol as the solvent. The spectra were scanned over a wavelength range of 200-400 nm.

## Visualization of Spectroscopic Analysis Workflow

The logical workflow for the structural confirmation of **Benzofuran-7-carbaldehyde** using the described spectroscopic techniques is illustrated below.



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Caption: Workflow for the spectroscopic confirmation of **Benzofuran-7-carbaldehyde**.

This comprehensive guide, with its tabulated data, detailed protocols, and clear workflow visualization, provides a valuable resource for the unambiguous structural confirmation of **Benzofuran-7-carbaldehyde**, facilitating accurate and reliable research in the chemical and pharmaceutical sciences.

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